molecular formula C13H18N2O5S B12558913 Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- CAS No. 142319-48-0

Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-

Cat. No.: B12558913
CAS No.: 142319-48-0
M. Wt: 314.36 g/mol
InChI Key: KYFAPMAXEFICOA-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- is a complex organic compound with a molecular formula of C13H18N2O5S. This compound is notable for its unique structure, which includes a hexanoic acid backbone with an aminosulfonyl phenyl group and an oxo group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- typically involves multiple steps. One common method includes the reaction of hexanoic acid with 4-(aminosulfonyl)benzylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved can include inhibition of proteolytic enzymes like plasmin, which is responsible for fibrinolysis .

Comparison with Similar Compounds

Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo- can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of Hexanoic acid, 6-[[[4-(aminosulfonyl)phenyl]methyl]amino]-6-oxo-.

Properties

CAS No.

142319-48-0

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

6-oxo-6-[(4-sulfamoylphenyl)methylamino]hexanoic acid

InChI

InChI=1S/C13H18N2O5S/c14-21(19,20)11-7-5-10(6-8-11)9-15-12(16)3-1-2-4-13(17)18/h5-8H,1-4,9H2,(H,15,16)(H,17,18)(H2,14,19,20)

InChI Key

KYFAPMAXEFICOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCC(=O)O)S(=O)(=O)N

Origin of Product

United States

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